Stk16-IN-1

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

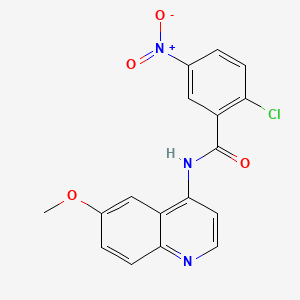

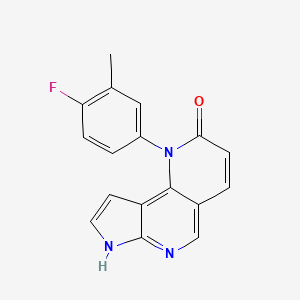

STK16-IN-1 is a STK16 kinase inhibitor with an IC50 of 295 nM . It is a cell-permeable pyrrolonaphthyridinone compound that acts as an ATP-competitive inhibitor against NAK (Numb Associated Kinase) family serine/threonine kinase STK16 .

Synthesis Analysis

The synthesis of STK16-IN-1 was achieved through screening of a focused library of kinase inhibitors .Molecular Structure Analysis

The molecular weight of STK16-IN-1 is 293.30 and its formula is C17H12FN3O . The structure of STK16-IN-1 was analyzed using NMR data obtained from a Bruker 400 MHz .Chemical Reactions Analysis

STK16-IN-1 exhibits potent inhibitory activity against STK16 kinase with excellent selectivity across the kinome as assessed using the KinomeScan profiling assay .Physical And Chemical Properties Analysis

STK16-IN-1 is a solid, white to off-white compound . It is soluble in DMSO .Wissenschaftliche Forschungsanwendungen

Kinase Inhibition

STK16-IN-1 is a highly selective ATP competitive inhibitor that exhibits potent inhibitory activity against STK16 kinase . It has been used to elucidate the pathways through which STK16 functions in various cellular processes .

Cancer Research

STK16-IN-1 has been implicated in cancer research. For instance, it has been shown to induce VEGFA expression, promoting fibrosarcoma growth . Additionally, the loss of STK16 inhibited lung cancer tumor growth by suppressing AKT signaling .

Cell Cycle Regulation

STK16-IN-1 has been shown to affect cell cycle regulation. Treatment with STK16-IN-1 results in a reduction in cell number and accumulation of binucleated cells . This can be recapitulated by RNAi knockdown of STK16 .

Chemotherapeutic Potentiation

Co-treatment of STK16-IN-1 with chemotherapeutics such as cisplatin, doxorubicin, colchicine, and paclitaxel results in a slight potentiation of the antiproliferative effects of the chemotherapeutics .

Antibody Detection

Antibodies that detect STK16 can be used in several scientific applications, including Western Blot, Immunohistochemistry, ELISA, Functional Assay and Immunocytochemistry . These antibodies target STK16 in Human and Mouse samples .

Protein Secretion and Sorting

As a membrane-associated protein that is primarily localized to the Golgi, STK16 has been shown to participate in TGN protein secretion and sorting .

These are just a few of the many potential applications of STK16-IN-1 in scientific research. As a relatively underexplored kinase, more studies are encouraged to unravel its regulation mechanisms and cellular functions .

Wirkmechanismus

STK16-IN-1 directly binds to actin and regulates actin dynamics in a concentration- and kinase activity-dependent way . It disrupts actin polymers and causes fragmented Golgi in cells . In addition, STK16-IN-1 not only delays mitotic entry and prolongs mitosis, but also causes prometaphase and cytokinesis arrest .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-(4-fluoro-3-methylphenyl)-7H-pyrrolo[2,3-h][1,6]naphthyridin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12FN3O/c1-10-8-12(3-4-14(10)18)21-15(22)5-2-11-9-20-17-13(16(11)21)6-7-19-17/h2-9H,1H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQNRDXHKVSKUPI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N2C(=O)C=CC3=CN=C4C(=C32)C=CN4)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12FN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101134342 |

Source

|

| Record name | 1-(4-Fluoro-3-methylphenyl)-1,7-dihydro-2H-pyrrolo[2,3-h]-1,6-naphthyridin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101134342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Stk16-IN-1 | |

CAS RN |

1223001-53-3 |

Source

|

| Record name | 1-(4-Fluoro-3-methylphenyl)-1,7-dihydro-2H-pyrrolo[2,3-h]-1,6-naphthyridin-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1223001-53-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Fluoro-3-methylphenyl)-1,7-dihydro-2H-pyrrolo[2,3-h]-1,6-naphthyridin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101134342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

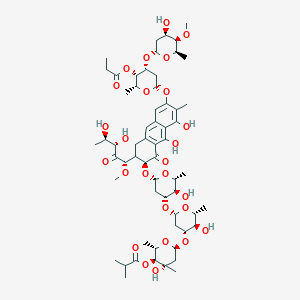

![(Z)-7-[(1S,2R,3R,4R)-3-[(E,3S)-3-hydroxyoct-1-enyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid](/img/structure/B610959.png)

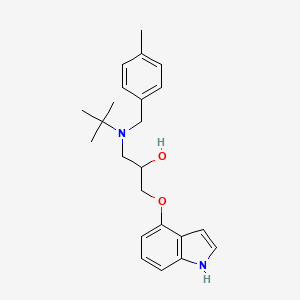

![4'-[(2,3-Dimethyl-5-{[(1s)-1-(4-Nitrophenyl)ethyl]carbamoyl}-1h-Indol-1-Yl)methyl]biphenyl-2-Carboxylic Acid](/img/structure/B610964.png)